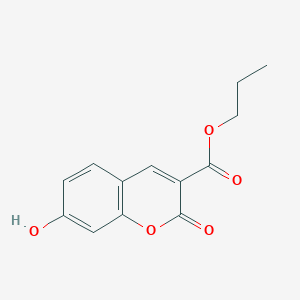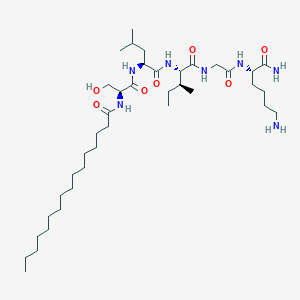
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is a synthetic peptide compound It is characterized by its complex structure, which includes a long-chain fatty acid (hexadecanoic acid) and a sequence of amino acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.
科学研究应用
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential as a therapeutic agent in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and skincare products due to its bioactive properties
作用机制
The mechanism of action of L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Palmitoyl oligopeptides: These compounds also contain a long-chain fatty acid and a peptide sequence, making them structurally similar to L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl-.
Acetyl hexapeptide-49: Another peptide used in cosmetics, known for its skin-soothing properties.
Palmitoyl tripeptide-5: Known for its ability to stimulate collagen production in the skin.
Uniqueness
L-Lysinamide, N-(1-oxohexadecyl)-L-seryl-L-leucyl-L-isoleucylglycyl- is unique due to its specific amino acid sequence and the presence of a long-chain fatty acid. This combination imparts distinct bioactive properties, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
562834-14-4 |
|---|---|
分子式 |
C39H75N7O7 |
分子量 |
754.1 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C39H75N7O7/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-23-33(48)44-32(27-47)38(52)45-31(25-28(3)4)37(51)46-35(29(5)7-2)39(53)42-26-34(49)43-30(36(41)50)22-20-21-24-40/h28-32,35,47H,6-27,40H2,1-5H3,(H2,41,50)(H,42,53)(H,43,49)(H,44,48)(H,45,52)(H,46,51)/t29-,30-,31-,32-,35-/m0/s1 |
InChI 键 |
GVSJEKBTQQCFIH-IIXYZMIMSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



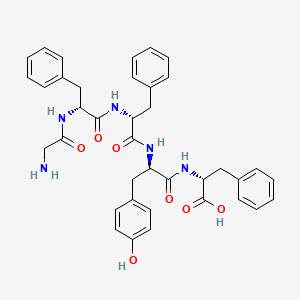
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
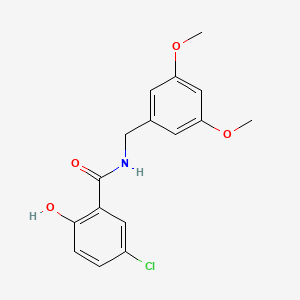
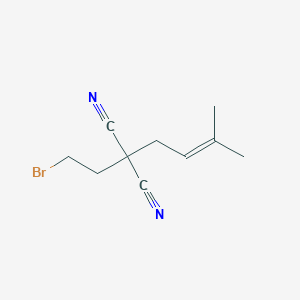
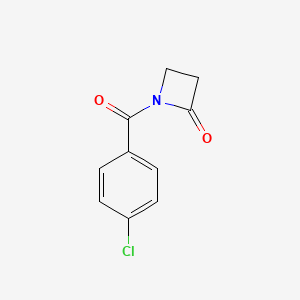
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12589017.png)
![[3-{2-[(Octacosan-11-yl)oxy]-2-oxoethyl}-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B12589018.png)
![9-[(9H-Fluoren-9-yl)(diphenyl)silyl]-9H-carbazole](/img/structure/B12589024.png)
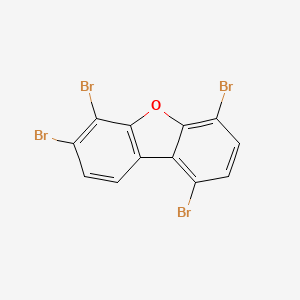
![4-Phenyl-3-[tris(2-methyl-2-phenylpropyl)stannyl]but-3-en-2-one](/img/structure/B12589040.png)
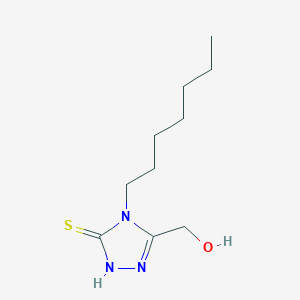
![Ethyl (3S)-3-{methyl[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B12589053.png)
